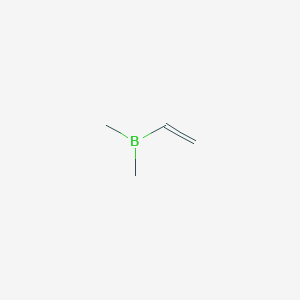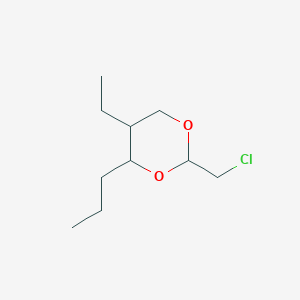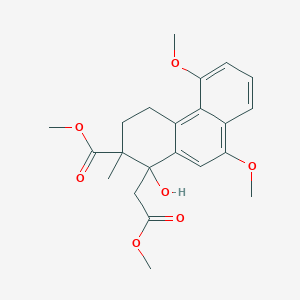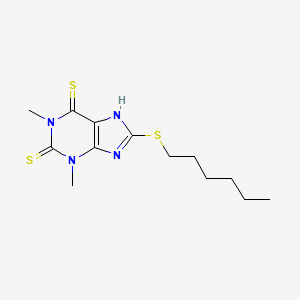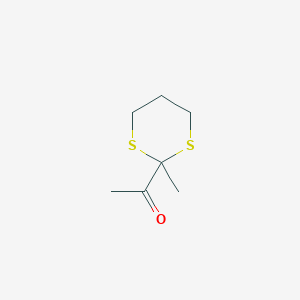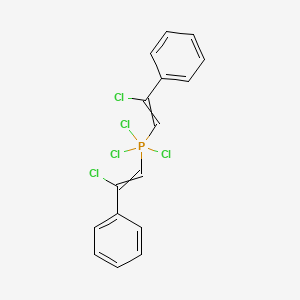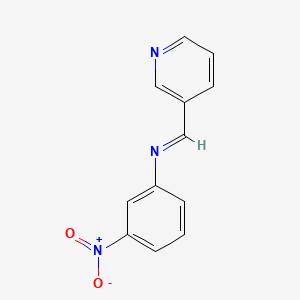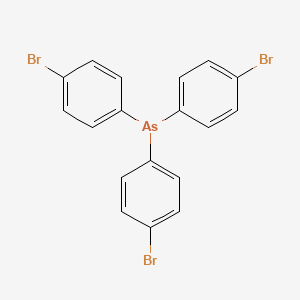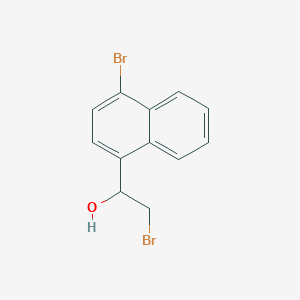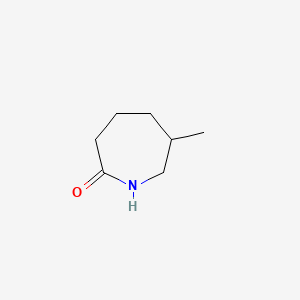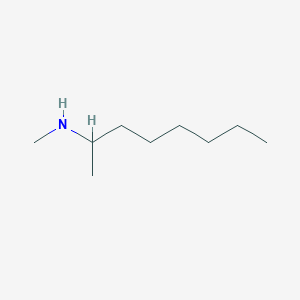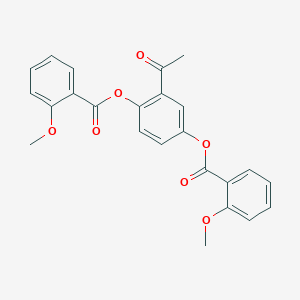
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) is a chemical compound with the molecular formula C24H20O7 and a molecular weight of 420.419 g/mol It is known for its unique structure, which includes an acetyl group attached to a benzene ring, flanked by two methoxybenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) typically involves the esterification of 2-acetylbenzene-1,4-diol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the methoxybenzoate groups can engage in hydrogen bonding and π-π interactions with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylbenzene-1,4-diyl bis(4-methoxybenzoate): Similar structure but with methoxy groups at different positions.
2-Acetylbenzene-1,4-diyl bis(2-hydroxybenzoate): Hydroxy groups instead of methoxy groups.
2-Acetylbenzene-1,4-diyl bis(2-chlorobenzoate): Chlorine atoms instead of methoxy groups.
Uniqueness
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .
Propiedades
Número CAS |
6320-38-3 |
|---|---|
Fórmula molecular |
C24H20O7 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
[3-acetyl-4-(2-methoxybenzoyl)oxyphenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C24H20O7/c1-15(25)19-14-16(30-23(26)17-8-4-6-10-20(17)28-2)12-13-22(19)31-24(27)18-9-5-7-11-21(18)29-3/h4-14H,1-3H3 |
Clave InChI |
FFLMSCHFWUSTAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
